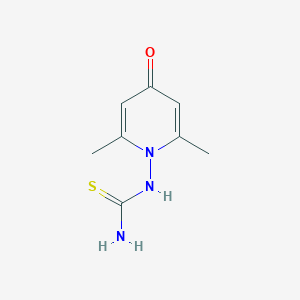

N-(2,6-二甲基-4-氧代-1(4H)-吡啶基)硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thioureas are a class of compounds that have garnered attention due to their versatile chemical properties and applications in various fields of chemistry. N-(2,6-dimethyl-4-oxo-1(4H)-pyridinyl)thiourea belongs to this class, featuring both a thiourea moiety and a pyridinyl group, which contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of amines with thiocyanates or isothiocyanates. For compounds similar to N-(2,6-dimethyl-4-oxo-1(4H)-pyridinyl)thiourea, reactions might include the use of 2-amino-4,6-dimethoxyl pyrimidine with potassium thiocyanate and an appropriate chloroformate in solvents like ethyl acetate, followed by recrystallization to achieve the desired purity and crystal structure (Ji, 2006).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by X-ray diffraction analysis. These analyses reveal the spatial arrangement of atoms within the molecule, including bond lengths, angles, and the overall geometry of the compound. For instance, crystallographic studies have shown that thiourea derivatives can exhibit diverse supramolecular architectures due to hydrogen bonding and π-π stacking interactions (Guohua, 2011).

Chemical Reactions and Properties

Thiourea derivatives participate in a variety of chemical reactions, including cyclization, substitution, and addition reactions. These reactions are often governed by the nucleophilic character of the thiourea nitrogen atoms and the electrophilic properties of other functional groups present in the molecule. For example, oxidative cyclization of ligands containing thiourea groups can lead to the formation of complex structures with metals, as demonstrated in the synthesis of copper(II) complexes (Tadjarodi et al., 2007).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as solubility, melting point, and crystal structure, are significantly influenced by their molecular structure. The presence of hydrogen bonding and other non-covalent interactions can affect these properties. The crystalline structure of these compounds often reveals intricate patterns of intermolecular interactions, contributing to their stability and reactivity (Koch et al., 2001).

Chemical Properties Analysis

Chemically, thiourea derivatives are known for their ability to act as ligands, forming stable complexes with various metal ions. These complexes are studied for their potential applications in catalysis, material science, and medicinal chemistry. The chemical reactivity of these compounds is also a subject of interest in the synthesis of novel organic molecules with potential biological activity (Saeed et al., 2011).

科学研究应用

环境和生物传感

硫脲及其衍生物已被发现作为环境和生物分析物灵敏且选择性的化学传感器而被广泛使用。这些化合物以其建立分子间和分子内氢键的能力为特征,可作为生物、环境和农业样品中各种离子和分子的有效传感器。基于硫脲的化学传感器的灵敏度和选择性使其在检测污染物和其他重要物质方面非常宝贵,在设计用于未来环境和生物监测的新传感器方面具有潜在应用 (Al-Saidi & Khan, 2022).

配位化学和医药应用

硫脲衍生物与铜 (Cu)、银 (Ag) 和金 (Au) 等金属的配位化学展示了它们在生物和医药应用中的多功能性。硫脲衍生物与这些金属形成配合物的能力增强了它们在药物化学中的活性。对这些配合物作为药物的潜力进行了研究,突出了硫脲衍生物在开发治疗剂和用于检测环境和生物离子及阳离子的化学传感器中的作用 (Khan et al., 2020).

农业中的辐射防护

对新型硫脲化合物在农业发展中的辐射防护作用的研究提供了对其潜在益处的见解。具体来说,在伽马射线照射下对豌豆 (Pisum sativum L.) 发育的研究表明,某些硫脲衍生物可以显着减轻辐射引起的损伤,促进对农业改良有益的植物生长和突变率 (Mehandjiev et al., 2002).

采矿中的黄金提取

在萃取冶金领域,硫脲作为氰化物的替代品,用于从各种矿产资源中浸出黄金。硫脲在黄金提取中的应用以其与黄金形成络合物的特性为特征,提供了一种比传统氰化物浸出毒性更低、潜在更环保的方法。最近的进展集中在优化基于硫脲的浸出工艺,强调需要有效的氧化剂并解决硫脲分解和其他矿物的影响等挑战 (Li & Miller, 2006).

属性

IUPAC Name |

(2,6-dimethyl-4-oxopyridin-1-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS/c1-5-3-7(12)4-6(2)11(5)10-8(9)13/h3-4H,1-2H3,(H3,9,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGRHBLEBYFEBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1NC(=S)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-dimethyl-4-oxopyridin-1(4H)-yl)thiourea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenyl-6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5559632.png)

![(3R*,4R*)-1-{[4-(dimethylamino)phenyl]acetyl}-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5559636.png)

![2-{3-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]piperidin-1-yl}acetamide](/img/structure/B5559650.png)

![ethyl 4-amino-2-({2-[methyl(phenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5559659.png)

![(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thienyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5559668.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5559691.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B5559702.png)

![2-benzyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5559703.png)

![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-methoxyacetamide hydrochloride](/img/structure/B5559706.png)

![4-(2-methoxyphenoxy)-1-[(2-methylpyrimidin-5-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5559724.png)

![5,5-dimethyl-3-(2-methyl-2-propen-1-yl)-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5559732.png)